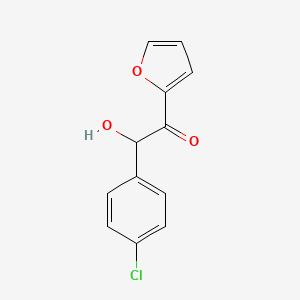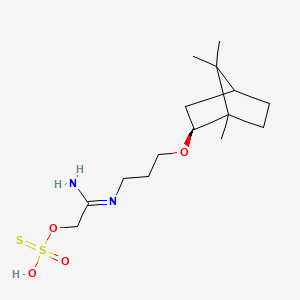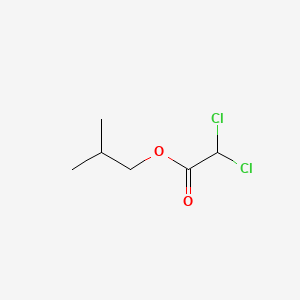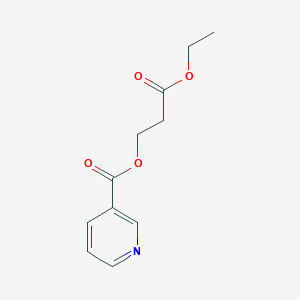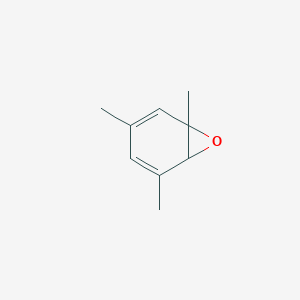![molecular formula C9H16O3 B14666334 (9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol CAS No. 37619-50-4](/img/structure/B14666334.png)
(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Methyl-1,4-dioxaspiro[44]nonan-9-yl)methanol is a chemical compound with the molecular formula C9H16O3 It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol typically involves the reaction of a suitable precursor with formaldehyde under acidic conditions. One common method involves the use of cyclopentanone and formaldehyde in the presence of an acid catalyst to form the spiroketal structure. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and solvent, as well as the control of reaction parameters, are crucial for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spiroketal structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dioxaspiro[4.4]nonan-7-yl)methanol
- 1,4-Dioxaspiro[4.5]decan-2-yl)octanoate
- 1,4-Dioxaspiro[4.5]decan-2-yl)methanol
Uniqueness
(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol is unique due to its specific spiroketal structure and the presence of a methyl group at the 9-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
37619-50-4 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(9-methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol |
InChI |
InChI=1S/C9H16O3/c1-8(7-10)3-2-4-9(8)11-5-6-12-9/h10H,2-7H2,1H3 |
InChI-Schlüssel |
RIJUNJAKFNPXJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC12OCCO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



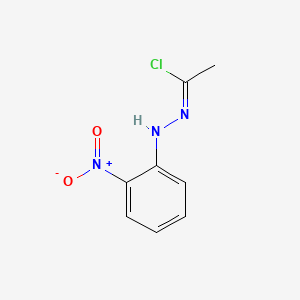
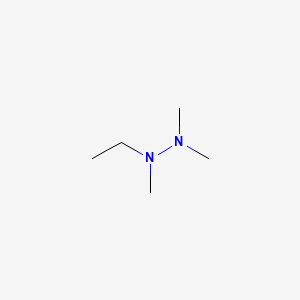
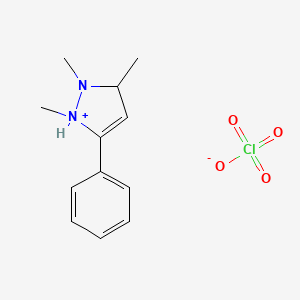
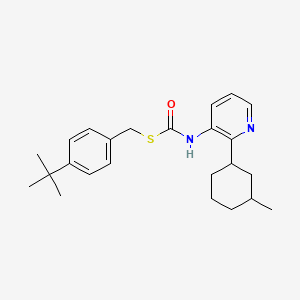
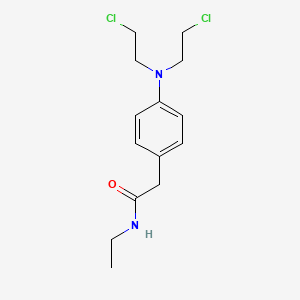
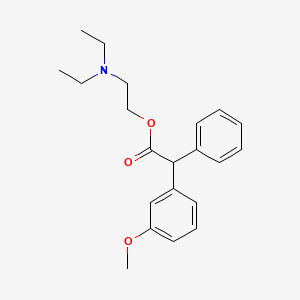
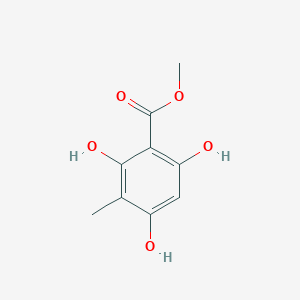
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
